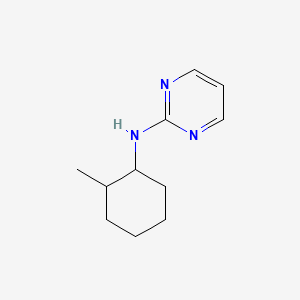
N-(2-methylcyclohexyl)-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylcyclohexyl)-2-pyrimidinamine, also known as JNJ-7777120, is a selective antagonist of the histamine H4 receptor. It was first synthesized in 2005 and has since been used in various scientific research studies.
作用機序
N-(2-methylcyclohexyl)-2-pyrimidinamine selectively binds to and blocks the histamine H4 receptor, which is primarily expressed on immune cells such as eosinophils, mast cells, and T cells. By blocking the H4 receptor, this compound inhibits the release of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce eosinophilic inflammation in the airways, inhibit T cell activation and proliferation, and decrease mast cell degranulation. Additionally, it can reduce the production of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13, and increase the production of anti-inflammatory cytokines such as IL-10.
実験室実験の利点と制限
One advantage of using N-(2-methylcyclohexyl)-2-pyrimidinamine in lab experiments is its selectivity for the histamine H4 receptor, which allows for specific targeting of immune cells. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties, making it a suitable candidate for further drug development. However, one limitation is that its effects may vary depending on the disease model and experimental conditions used.
将来の方向性
There are several future directions for the use of N-(2-methylcyclohexyl)-2-pyrimidinamine in scientific research. One direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, particularly those involving eosinophilic inflammation. Another direction is to explore its effects on other immune cells and cytokines, as well as its potential for use in combination with other drugs. Additionally, further studies are needed to better understand its mechanism of action and optimize its pharmacokinetic properties.
In conclusion, this compound is a selective antagonist of the histamine H4 receptor with potential therapeutic applications in the treatment of various inflammatory diseases. Its selectivity and low toxicity make it a suitable candidate for further drug development, and future research should focus on exploring its potential in combination with other drugs and optimizing its pharmacokinetic properties.
合成法
The synthesis of N-(2-methylcyclohexyl)-2-pyrimidinamine involves the reaction of 2-amino-4-methylpyrimidine with 1-bromo-2-methylcyclohexane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
N-(2-methylcyclohexyl)-2-pyrimidinamine has been used in various scientific research studies, particularly in the field of immunology and inflammation. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of various inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis.
特性
IUPAC Name |
N-(2-methylcyclohexyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-5-2-3-6-10(9)14-11-12-7-4-8-13-11/h4,7-10H,2-3,5-6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOUXOZSKQYQQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(isobutylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5011466.png)
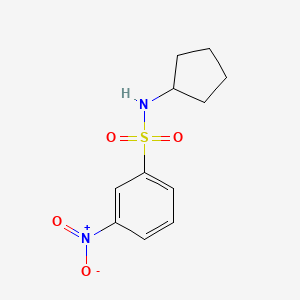
![5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011469.png)
![4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5011477.png)
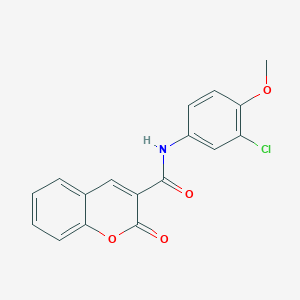
![sec-butyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5011485.png)
![(5S)-5-[3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5011490.png)
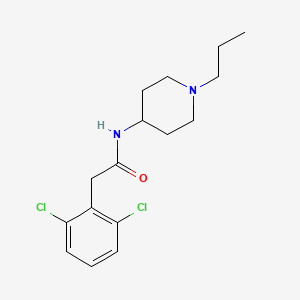
![[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5011503.png)
![1-(2-methoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5011506.png)
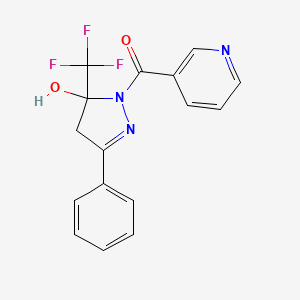
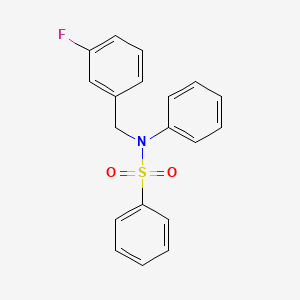
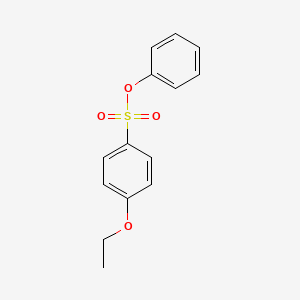
![methyl 4-{2-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011544.png)